Propionaldehyde (CAS 123-38-6), also known as propanal, is a highly reactive three-carbon aliphatic aldehyde. With a boiling point of 48.8 °C and a density of 0.81 g/cm³, it serves as a critical C3 building block in organic synthesis [1]. It provides a procurement-optimal balance, offering the high electrophilic reactivity characteristic of short-chain aldehydes while maintaining a stable liquid state at standard room temperature, unlike its lighter homologs [1].
Generic substitution among short-chain aldehydes fails due to stark differences in volatility, steric hindrance, and downstream product architecture. Substituting propionaldehyde with acetaldehyde introduces severe handling challenges, as acetaldehyde boils at 20.2 °C and requires pressurized or chilled infrastructure [1]. Conversely, substituting with butyraldehyde increases steric bulk at the alpha-carbon, which fundamentally alters the resulting molecular skeleton in condensation reactions. For instance, in polyol manufacturing, cross-aldol condensation of propionaldehyde with formaldehyde exclusively yields trimethylolethane (TME), whereas butyraldehyde yields trimethylolpropane (TMP), completely changing the thermal and mechanical properties of the final polymer resins[2].
Propionaldehyde exhibits a boiling point of 48.8 °C, making it a stable liquid at standard ambient temperatures [1]. In direct contrast, its lighter homolog, acetaldehyde, has a boiling point of 20.2 °C, causing it to vaporize at room temperature and requiring specialized containment [1].
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 48.8 °C |
| Comparator Or Baseline | Acetaldehyde (20.2 °C) |
| Quantified Difference | 28.6 °C higher boiling point |
| Conditions | Standard atmospheric pressure (100 kPa) |
Eliminates the need for specialized cryogenic chilling or pressurized reactor systems, significantly lowering infrastructure costs during continuous flow or batch synthesis.
In cross-aldol condensations with formaldehyde, propionaldehyde is the exclusive precursor to trimethylolethane (TME), achieving yields of >90% under optimized continuous condensation conditions [1]. Substituting propionaldehyde with butyraldehyde produces trimethylolpropane (TMP) instead, which has a drastically lower melting point (approx. 58 °C) compared to TME (199 °C) [1].
| Evidence Dimension | Derivative Melting Point (Thermal Stability) |
| Target Compound Data | Yields TME (Melting Point: 199 °C) |
| Comparator Or Baseline | Butyraldehyde (Yields TMP, Melting Point: ~58 °C) |
| Quantified Difference | 141 °C higher melting point for the resulting polyol derivative |
| Conditions | Base-catalyzed cross-aldol condensation with formaldehyde |
Procurement of propionaldehyde is strictly required to synthesize TME, which imparts superior thermal stability and weatherability to downstream powder coatings and alkyd resins.
Under mild basic conditions (pH 10) using proline amide as an organocatalyst, propionaldehyde demonstrates significantly higher catalytic proficiency in aldol condensations compared to acetaldehyde [1]. The formation of the propionaldehyde self-condensation product, 2-methylpent-2-enal, proceeds at a substantially faster rate than the analogous conversion of acetaldehyde to crotonaldehyde, while avoiding the rapid formation of inactive imidazolidin-4-one byproducts that inhibit the acetaldehyde pathway [1].
| Evidence Dimension | Catalytic Proficiency and Byproduct Inhibition |
| Target Compound Data | Rapid formation of 2-methylpent-2-enal with minimal inhibition |
| Comparator Or Baseline | Acetaldehyde (Slower crotonaldehyde formation, high imidazolidin-4-one inhibition) |
| Quantified Difference | Higher aldol proficiency and faster target product accumulation for propionaldehyde |
| Conditions | 25 °C, pH 10, 2 mM proline amide catalyst, 20 mM aldehyde |
Enables higher throughput and lower catalyst loading in mild, amine-catalyzed continuous flow or batch aldol processes.
When subjected to solid-acid catalysis using Y/Beta zeolites, propionaldehyde undergoes highly efficient self-condensation. The Y/Beta catalyst achieves a 34% conversion rate for propionaldehyde with an exceptional 95% selectivity toward 2-methyl-2-pentenal [1]. This performance significantly outperforms standard rare-earth oxides and baseline zeolites, demonstrating propionaldehyde's highly favorable reactivity profile for targeted C6 aldehyde synthesis [1].
| Evidence Dimension | Condensation Selectivity |
| Target Compound Data | 95% selectivity for 2-methyl-2-pentenal (at 34% conversion) |
| Comparator Or Baseline | Baseline rare-earth oxides/zeolites (Lower conversion and selectivity) |
| Quantified Difference | >90% selectivity threshold achieved specifically with propionaldehyde on Y/Beta zeolites |
| Conditions | Zeolite-catalyzed self-condensation model system |
Reduces downstream purification costs and maximizes yield in the industrial production of C6 aldehydes and related fine chemicals.
Propionaldehyde is the mandatory precursor for the industrial synthesis of trimethylolethane (TME), a neopentyl polyol critical for manufacturing high-temperature alkyd resins and powder coatings [1].
In fine chemical manufacturing, propionaldehyde is utilized over solid-acid Y/Beta zeolites to achieve high-selectivity synthesis of 2-methyl-2-pentenal, a valuable intermediate [2].
Due to its high proficiency in amine-catalyzed aldol condensations, propionaldehyde serves as an optimal substrate for continuous flow organocatalysis under mild or physiologically relevant conditions [3].
Propionaldehyde is a critical building block for the synthesis of propanol, propionic acid, and various pharmaceutical intermediates via reductive amination, where its specific three-carbon chain length is non-substitutable [4].
Flammable;Irritant